

# Belinostat in Platinum-Resistant Ovarian Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of **belinostat** with alternative therapies for platinum-resistant ovarian cancer (PROC). The information is based on available preclinical and clinical trial data, with a focus on quantitative outcomes and experimental methodologies.

### **Efficacy of Belinostat and Comparator Therapies**

The treatment landscape for platinum-resistant ovarian cancer is challenging, with limited options and modest response rates.[1] Standard-of-care typically involves single-agent non-platinum chemotherapy, with bevacizumab combinations also representing a key therapeutic strategy.[2] **Belinostat**, a histone deacetylase (HDAC) inhibitor, has been investigated as a monotherapy and in combination regimens in this setting.

#### **Monotherapy Efficacy**



| Treatment                             | Trial        | Overall<br>Response<br>Rate (ORR) | Median<br>Progression-<br>Free Survival<br>(PFS) | Median Overall<br>Survival (OS) |
|---------------------------------------|--------------|-----------------------------------|--------------------------------------------------|---------------------------------|
| Belinostat                            | Phase II     | 0%[3]                             | 2.3 months[4]                                    | Not Reported                    |
| Pegylated Liposomal Doxorubicin (PLD) | Phase II     | 25.7%[5]                          | 5.7 months[5]                                    | 11 months[5]                    |
| Paclitaxel                            | NCI TRC 9103 | 22%[6]                            | 4.5 months[6]                                    | 8.8 months[6]                   |
| Topotecan                             | Phase II     | 14%[7]                            | Not Reported                                     | Not Reported                    |
| Gemcitabine                           | Phase II     | 13.9%[8]                          | Not Reported                                     | 6.7 months[8]                   |

## **Combination Therapy Efficacy**



| Treatment<br>Combination                       | Trial                                      | Overall<br>Response<br>Rate (ORR) | Median<br>Progression-<br>Free Survival<br>(PFS) | Median Overall<br>Survival (OS) |
|------------------------------------------------|--------------------------------------------|-----------------------------------|--------------------------------------------------|---------------------------------|
| Belinostat +<br>Carboplatin                    | GOG Phase II                               | 7.4%[3]                           | 3.3 months[3]                                    | 13.7 months[3]                  |
| Belinostat + Carboplatin + Paclitaxel (BelCaP) | Phase II                                   | 31%*[9]                           | Not Reported                                     | Not Reported                    |
| Bevacizumab +<br>Chemotherapy                  | AURELIA (Phase<br>III)                     | 27.3%[10]                         | 6.7 months[10]                                   | 16.6 months[10]                 |
| Chemotherapy<br>Alone                          | AURELIA (Phase<br>III)                     | 11.8%[10]                         | 3.4 months[10]                                   | 13.3 months[10]                 |
| Pembrolizumab<br>+ Paclitaxel ±<br>Bevacizumab | ENGOT-<br>ov65/KEYNOTE-<br>B96 (Phase III) | 50.4%[11]                         | 8.3 months (ITT population)[11]                  | 18.2 months[11]                 |
| Placebo + Paclitaxel ± Bevacizumab             | ENGOT-<br>ov65/KEYNOTE-<br>B96 (Phase III) | 40.8%[11]                         | 6.4 months (ITT population)[11]                  | 14.0 months[11]                 |

<sup>\*</sup>Note: This trial included patients with a median platinum-free interval of 12.5 months, with 31% having relapsed within 6 months of first-line platinum therapy.[9] \*\*Chemotherapy options in the AURELIA trial were pegylated liposomal doxorubicin, weekly paclitaxel, or topotecan.[10]

# Experimental Protocols Belinostat Monotherapy (Phase II)

• Objective: To evaluate the activity of **belinostat** in women with metastatic or recurrent platinum-resistant epithelial ovarian cancer (EOC) and micropapillary (LMP) ovarian tumors. [4]



- Patient Population: Patients with histologically or cytologically confirmed platinum-resistant (progression within 6 months of platinum therapy) recurrent EOC or LMP tumors who had received no more than 3 prior lines of chemotherapy.[12]
- Dosing Regimen: Belinostat 1000 mg/m<sup>2</sup> administered intravenously on days 1-5 of a 21-day cycle.[4]
- Primary Endpoint: Objective response rate.[13]
- Secondary Endpoints: Stable disease rate, survival, and tolerability.[13]

## Belinostat in Combination with Carboplatin (GOG Phase II)

- Objective: To evaluate the impact of **belinostat** in combination with carboplatin in women with platinum-resistant ovarian cancer.[3]
- Patient Population: Eligible patients had measurable, recurrent disease within six months of their last dose of a platinum-based combination.
- Dosing Regimen: Belinostat was dosed at 1,000 mg/m² daily for five days with carboplatin
   AUC 5 on day three of 21-day cycles.[3]
- Primary Endpoint: Overall response rate (ORR).[3]

## AURELIA Trial: Bevacizumab with Chemotherapy (Phase III)

- Objective: To evaluate the efficacy of adding bevacizumab to single-agent chemotherapy in platinum-resistant ovarian cancer.[10]
- Patient Population: Patients with measurable/assessable ovarian cancer that had progressed less than 6 months after completing platinum-based therapy. Patients with a history of bowel obstruction or more than two prior anticancer regimens were ineligible.[10]
- Dosing Regimen: Investigators selected chemotherapy (pegylated liposomal doxorubicin, weekly paclitaxel, or topotecan). Patients were then randomly assigned to receive



chemotherapy alone or with bevacizumab (10 mg/kg every 2 weeks or 15 mg/kg every 3 weeks) until progression.[10]

- Primary Endpoint: Progression-free survival (PFS) by RECIST criteria.[10]
- Secondary Endpoints: Objective response rate (ORR), overall survival (OS), safety, and patient-reported outcomes.[10]

## Visualizing Mechanisms and Workflows Belinostat's Mechanism of Action

**Belinostat** is a pan-histone deacetylase (HDAC) inhibitor.[14] By inhibiting HDACs, **belinostat** leads to the accumulation of acetylated histones, resulting in a more open chromatin structure. [15] This promotes the transcription of otherwise silenced tumor suppressor genes, such as p21, which can induce cell cycle arrest.[15] Furthermore, **belinostat** modulates the expression of Bcl-2 family proteins, increasing pro-apoptotic proteins like Bim, Puma, and Noxa, while decreasing the anti-apoptotic protein Bcl-xL, ultimately leading to apoptosis.[14]





Click to download full resolution via product page

Belinostat's mechanism of action in ovarian cancer cells.



Check Availability & Pricing

### **Experimental Workflow: Phase II Belinostat Trial**

The following diagram illustrates the workflow of the Phase II clinical trial evaluating single-agent **belinostat** in patients with platinum-resistant ovarian cancer.



Click to download full resolution via product page

Workflow of the Phase II trial of **belinostat** in PROC.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Patient-Reported Outcome Results From the Open-Label Phase III AURELIA Trial Evaluating Bevacizumab-Containing Therapy for Platinum-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined pembrolizumab and pegylated liposomal doxorubicin in platinum resistant ovarian cancer: A phase 2 clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase II Evaluation of Belinostat and Carboplatin in the Treatment of Recurrent or Persistent Platinum-Resistant Ovarian, Fallopian Tube, or Primary Peritoneal Carcinoma: A Gynecologic Oncology Group Study PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II trial of the histone deacetylase inhibitor belinostat in women with platinum resistant epithelial ovarian cancer and micropapillary (LMP) ovarian tumours PubMed

#### Validation & Comparative





[pubmed.ncbi.nlm.nih.gov]

- 5. Phase II study of liposomal doxorubicin in refractory ovarian cancer: antitumor activity and toxicity modification by liposomal encapsulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paclitaxel for platinum-refractory ovarian cancer: results from the first 1,000 patients registered to National Cancer Institute Treatment Referral Center 9103 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topotecan in platinum- and paclitaxel-resistant ovarian cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase II study of gemcitabine in platinum pre-treated patients with advanced epithelial ovarian cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Bevacizumab combined with chemotherapy for platinum-resistant recurrent ovarian cancer: The AURELIA open-label randomized phase III trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adding immunotherapy improves survival in platinum-resistant ovarian cancer | springermedicine.com [springermedicine.com]
- 12. Phase II trial of the histone deacetylase inhibitor Belinostat in women with platinum resistant epithelial ovarian cancer and micropapillary (LMP) ovarian tumors PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The anticancer effect of the HDAC inhibitor belinostat is enhanced by inhibitors of Bcl-xL or Mcl-1 in ovarian cancer PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Belinostat? [synapse.patsnap.com]
- To cite this document: BenchChem. [Belinostat in Platinum-Resistant Ovarian Cancer: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684142#efficacy-of-belinostat-in-platinum-resistant-ovarian-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com